3-Amino-4-(2-naphthyl)butyric acid
Description
Significance of Unnatural β-Amino Acids as Molecular Scaffolds in Modern Chemical Biology
Unnatural amino acids, which are not found among the 20 common protein-forming amino acids, are crucial tools in modern chemical biology and drug discovery. sigmaaldrich.comastrobiology.com Their structural diversity and functional versatility make them valuable as chiral building blocks and molecular scaffolds for creating combinatorial libraries. sigmaaldrich.comnih.gov Unlike their natural counterparts, peptides containing unnatural amino acids are often resistant to enzymatic degradation, leading to improved stability in biological systems. astrobiology.comcpcscientific.com
The incorporation of unnatural amino acids, including β-amino acids, into peptides can induce specific secondary structures and provide conformational constraints. cpcscientific.comacs.org This ability to manipulate the three-dimensional structure of peptides is a powerful tool for designing peptidomimetics with enhanced potency, selectivity, and bioavailability. sigmaaldrich.com These modified peptides can serve as probes to better understand biological processes or as therapeutic agents themselves. sigmaaldrich.com The applications of unnatural amino acids are extensive, with potential uses in developing anti-cancer drugs, antibiotics, and treatments for neurodegenerative diseases like Alzheimer's and Parkinson's. astrobiology.com
The Role of 3-Amino-4-(2-naphthyl)butyric Acid within the Class of β-Homophenylalanines in Research Contexts
This compound belongs to the class of β-homophenylalanines, which are derivatives of the natural amino acid phenylalanine with an additional methylene (B1212753) group in their backbone. This structural modification positions the amino group at the β-carbon relative to the carboxyl group. The presence of the bulky and rigid naphthyl group in this compound provides a unique conformational influence on peptide structures.
In research, this compound and its derivatives are utilized as building blocks in the synthesis of peptidomimetics and other bioactive molecules. chemimpex.com For instance, the Boc-protected form, (R)-3-(Boc-amino)-4-(2-naphthyl)butyric acid, is used in solid-phase peptide synthesis. sigmaaldrich.comsigmaaldrich.com The specific stereochemistry, such as the (S) or (R) configuration, is crucial for its interaction with biological targets. chemimpex.com The (S)-enantiomer, (S)-3-Amino-4-(2-naphthyl)butyric acid hydrochloride, has been investigated for its potential in neuroscience research, particularly in studies related to synaptic transmission and plasticity. chemimpex.com
The incorporation of this compound into peptide chains can influence their folding patterns, leading to the formation of specific secondary structures like helices and sheets. This makes it a valuable tool for studying protein folding and for designing peptides with specific therapeutic properties.
Below is a table summarizing the key properties of this compound and a related derivative.
| Property | This compound | (R)-3-(Boc-amino)-4-(2-naphthyl)butyric acid |
| Molecular Formula | C14H15NO2 | C19H23NO4 |
| CAS Number | 544455-87-0 | 219297-10-6 |
| Molecular Weight | 229.27 g/mol | 329.39 g/mol |
| Synonyms | 3-AMINO-4-(NAPHTHALEN-2-YL)BUTANOIC ACID | Boc-4-(2-naphthyl)-D-β-homoalanine |
| Physical Form | Not specified | Powder |
| Applications | Research, Synthesis | Peptide synthesis |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-amino-4-naphthalen-2-ylbutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO2/c15-13(9-14(16)17)8-10-5-6-11-3-1-2-4-12(11)7-10/h1-7,13H,8-9,15H2,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSVMIVFELRCSPA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)CC(CC(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60591449 | |
| Record name | 3-Amino-4-(naphthalen-2-yl)butanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60591449 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
544455-87-0 | |
| Record name | 3-Amino-4-(naphthalen-2-yl)butanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60591449 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Strategies for 3 Amino 4 2 Naphthyl Butyric Acid and Its Stereoisomers
Asymmetric Synthesis Approaches
Asymmetric synthesis is crucial for producing enantiomerically pure compounds, which is often essential for achieving desired pharmacological responses. nih.gov Methodologies for the asymmetric synthesis of β-amino acids can be broadly categorized into several approaches, including the use of chiral auxiliaries, catalytic enantioselective transformations, and multicomponent reactions. nih.govhilarispublisher.com
Chiral Auxiliary-Mediated Methodologies
Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a substrate to direct a stereoselective reaction. nih.gov After the desired chiral center is created, the auxiliary is removed. This strategy is a powerful tool for the synthesis of complex chiral molecules. nih.govspringerprofessional.de
Several types of chiral auxiliaries have been successfully employed in asymmetric synthesis:
Evans' Oxazolidinones: These are widely used for the diastereoselective functionalization of carboxylic acids. springerprofessional.de
Sulfinamide-Based Auxiliaries: Reagents like tert-butanesulfinamide are versatile for the asymmetric synthesis of a wide variety of amines. yale.edu
Carbohydrate-Based Auxiliaries: Derived from inexpensive natural products, carbohydrates can be used as stereodifferentiating auxiliaries in reactions like aldol (B89426) additions and alkylations. springerprofessional.de
Pyrrolidine-Based Auxiliaries: These are frequently used due to their efficient transfer of chirality via a rigid scaffold. springerprofessional.de
A general approach using a chiral auxiliary involves creating a complex, for instance between a glycine (B1666218) Schiff base and a nickel(II) complex with the auxiliary, followed by diastereoselective alkylation. nih.gov The auxiliary can then be disassembled and recycled. nih.gov Another strategy involves the asymmetric Michael addition of a chiral lithium amide, where the chiral auxiliary on the amine directs the stereochemical outcome. researchgate.net
| Chiral Auxiliary Type | Common Application | Reference |
| Evans' Oxazolidinones | Diastereoselective functionalization of carboxylic acids | springerprofessional.de |
| tert-Butanesulfinamide | Asymmetric synthesis of amines | yale.edu |
| Carbohydrates | Stereodifferentiating auxiliaries in aldol additions, alkylations | springerprofessional.de |
| Pyrrolidines | Diastereoselective syntheses via a rigid scaffold | springerprofessional.de |
Catalytic Enantioselective Transformations for β-Amino Acids
Catalytic enantioselective methods are highly efficient as a small amount of a chiral catalyst can produce large quantities of an optically active product. nih.gov These strategies are among the most important for accessing chiral β-amino acid derivatives due to the ready availability of starting materials like α,β-unsaturated carbonyl compounds. nih.gov
Key catalytic approaches include:
Hydrogenation of Enamines: The asymmetric hydrogenation of (Z)-enamines, catalyzed by chiral rhodium or ruthenium phosphine (B1218219) complexes, can produce β-amino acid derivatives in high yields and enantioselectivity. hilarispublisher.com
Conjugate Addition Reactions: The conjugate addition of nucleophiles to α,β-unsaturated systems is a primary method. nih.gov This can involve the addition of dialkylzinc reagents or aryl boronic acids catalyzed by copper or rhodium complexes, respectively. hilarispublisher.com A copper-catalyzed hydroamination of α,β-unsaturated carbonyl compounds has been developed, where a chiral ligand controls the regioselectivity to deliver copper to the β-position, which then reacts with an aminating agent. nih.gov
Mannich-Type Reactions: The three-component Mannich-type reaction of a diazo compound, a carbamate (B1207046), and an imine, co-catalyzed by Rh2(OAc)4 and a chiral Brønsted acid, provides a rapid route to α,β-diamino acid derivatives with high stereocontrol. organic-chemistry.org
The development of new catalytic systems, including transition metal catalysis, organocatalysis, and biocatalysis, continues to advance the synthesis of β-amino acids. rsc.org
| Catalytic Method | Catalyst Type | Key Feature | Reference |
| Enamine Hydrogenation | Rh or Ru phosphine complexes | High yield and enantioselectivity for (Z)-enamines | hilarispublisher.com |
| Conjugate Hydroamination | Cu-hydride with chiral ligand | Ligand-controlled regioselectivity | nih.gov |
| Mannich-Type Reaction | Rh₂(OAc)₄ and chiral Brønsted acid | High stereocontrol in a three-component reaction | organic-chemistry.org |
Diastereoselective Three-Component Reactions in β-Amino Acid Synthesis
Multi-component reactions (MCRs) are highly efficient processes where three or more reactants combine in a single operation to form a product that contains the essential parts of all starting materials. rsc.org These reactions are valued for their high atom economy and ability to rapidly generate molecular complexity. rsc.org
For the synthesis of β-amino acid derivatives, several three-component strategies are notable:
Passerini Reaction: A condensation of acyl cyanides, carboxylic acids, and isonitriles can provide access to functionalized diamides and β-peptides of α-hydroxy-β-amino acids. acs.org This method is particularly useful for assembling peptidomimetic structures. acs.org
Mannich-Type Condensation: Diazo compounds, boranes, and acyl imines can undergo a three-component Mannich condensation. nih.gov A notable example involves the reaction of triphenyl borane, α-diazoacetophenone, and an imine with a 2-naphthyl group, which proceeds under catalyst-free conditions to yield the corresponding β-amino ketone with high diastereoselectivity. nih.gov
Borane-Mediated Mannich Reaction: Diarylborinic acid esters can efficiently catalyze Mannich-type reactions of secondary amines, aldehydes, and ketene (B1206846) silyl (B83357) acetals to afford β-amino esters. organic-chemistry.org
These reactions are valuable as they can produce β-amino carbonyl compounds that serve as versatile intermediates for further transformation into biologically active molecules. nih.govnih.gov
Reductive Amination Strategies for β-Amino Butyric Acid Synthesis
Reductive amination is a versatile and widely used method for forming carbon-nitrogen bonds to synthesize amines from aldehydes or ketones. masterorganicchemistry.comlibretexts.org The process involves two main steps: the formation of an imine or iminium ion from a carbonyl compound and an amine, followed by its reduction to the corresponding amine. masterorganicchemistry.comlibretexts.org This method avoids the problem of multiple alkylations that can occur with direct alkylation of amines. masterorganicchemistry.com
Key aspects of this strategy include:
Reducing Agents: While sodium borohydride (B1222165) (NaBH₄) can be used, more selective reducing agents are often preferred. masterorganicchemistry.com Sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) are common choices as they can selectively reduce imines in the presence of aldehydes or ketones. masterorganicchemistry.com
Reaction Conditions: The reaction can be performed in a one-pot procedure where the imine is formed and reduced in situ. masterorganicchemistry.com Various catalysts, including Lewis acids like Ti(OiPr)₄, can be used to activate the carbonyl group. masterorganicchemistry.com The choice of solvent and reducing agent can influence the reaction's efficiency and stereochemical outcome. organic-chemistry.org
Application to Amino Acid Synthesis: Reductive amination is a key step in the biosynthesis of some amino acids, such as the conversion of α-ketoglutarate to glutamate (B1630785). nih.gov In synthetic chemistry, it provides a powerful route to α- and β-amino acids from corresponding keto-acid precursors. nih.govu-szeged.hu For instance, chiral α-amino ketones have been prepared via the enantioselective transfer hydrogenation of α-keto ketimines. organic-chemistry.org
| Reducing Agent | Selectivity | Reference |
| Sodium Borohydride (NaBH₄) | Reduces aldehydes, ketones, and imines | masterorganicchemistry.com |
| Sodium Cyanoborohydride (NaBH₃CN) | Selectively reduces imines in the presence of carbonyls | masterorganicchemistry.com |
| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Mild and selective agent for reductive amination | organic-chemistry.org |
Protecting Group Chemistry in the Synthesis of 3-Amino-4-(2-naphthyl)butyric Acid Derivatives
Protecting groups are essential in multi-step organic synthesis, particularly in peptide synthesis, to mask reactive functional groups and prevent unwanted side reactions. organic-chemistry.org The choice of protecting group is critical and depends on its stability under various reaction conditions and the ease of its removal.
Boc (tert-Butyloxycarbonyl) Protection Strategies
The tert-butyloxycarbonyl (Boc) group is one of the most widely used protecting groups for the amino function in amino acids. It is particularly prevalent in solid-phase peptide synthesis.
Introduction of the Boc Group: The Boc group is typically introduced by reacting the amino acid with di-tert-butyl dicarbonate (B1257347), often referred to as Boc anhydride (B1165640) ((Boc)₂O), in the presence of a base. organic-chemistry.orggoogle.com The reaction can be performed in various solvent systems, including mixtures of acetone (B3395972) and water. google.com For amines with weak nucleophilicity, a catalyst may be required.
Properties and Cleavage: The Boc group is stable under most nucleophilic and basic conditions, which allows for orthogonal protection strategies with base-labile groups like Fmoc. organic-chemistry.org Its primary method of removal is through treatment with strong acids, such as trifluoroacetic acid (TFA), which cleaves the carbamate to release the free amine, isobutylene, and carbon dioxide. organic-chemistry.orgsmolecule.com
Application in Synthesis: The compound 3-(Boc-amino)-4-(2-naphthyl)butyric acid is an important building block in peptide synthesis. smolecule.com The Boc group protects the amino functionality during coupling reactions to form peptide bonds. smolecule.com Its subsequent removal under acidic conditions allows for the elongation of the peptide chain. smolecule.com The synthesis of related structures, such as BOC-(R)-3-amino-4-(2,4,5-trifluorophenyl) butyric acid, highlights the importance of controlling reaction conditions to achieve high purity and yield, which is crucial for industrial production. google.com
| Feature | Description | Reference |
| Reagent for Introduction | Di-tert-butyl dicarbonate ((Boc)₂O) | organic-chemistry.orggoogle.com |
| Stability | Stable to most bases and nucleophiles | organic-chemistry.org |
| Cleavage Condition | Mild to strong acidic conditions (e.g., TFA) | organic-chemistry.orgsmolecule.com |
| Common Use | Solid-phase peptide synthesis |
Enantiomeric Resolution Techniques for β-Amino Acid Purification
The biological activity of molecules is often stereospecific, making the separation of enantiomers a critical process in the synthesis of chiral compounds like this compound. chromatographytoday.com Enantiomeric resolution refers to the process of separating a racemic mixture into its individual, pure enantiomers ((R) and (S) forms). Several advanced techniques are employed for the purification of β-amino acid enantiomers. researchgate.net
High-Performance Liquid Chromatography (HPLC) with Chiral Stationary Phases (CSPs) is a predominant method for the analytical and preparative separation of amino acid enantiomers. nih.govsigmaaldrich.com This technique relies on the differential interaction of the enantiomers with a chiral stationary phase. The CSP creates a chiral environment where one enantiomer forms a more stable transient diastereomeric complex than the other, resulting in different retention times and thus separation. sigmaaldrich.com
Common types of CSPs used for amino acid separation include:
Pirkle-type or brush-type phases: These are based on a chiral molecule covalently bonded to a silica (B1680970) support.
Cyclodextrin-based phases: These utilize the chiral cavity of cyclodextrins to form inclusion complexes with the enantiomers. mdpi.com
Macrocyclic antibiotic phases: CSPs like those based on teicoplanin (e.g., CHIROBIOTIC T) are particularly effective for separating underivatized α- and β-amino acids. sigmaaldrich.com
Ligand-exchange chromatography: This method involves a CSP containing a chiral ligand (e.g., an amino acid like L-proline) complexed with a metal ion, typically copper(II). The racemic amino acid displaces the solvent molecules from the coordination sphere of the copper complex, forming diastereomeric ternary complexes that can be separated. nih.gov
Enzymatic Kinetic Resolution is another powerful technique that leverages the high stereoselectivity of enzymes. In this method, an enzyme selectively catalyzes a reaction on only one of the enantiomers in a racemic mixture. For instance, a hydrolase or an acylase can be used to selectively hydrolyze an N-acetylated racemic β-amino acid, yielding the free (R)- or (S)-amino acid and the unreacted N-acetylated enantiomer, which can then be separated by conventional methods. nih.gov More recently, ω-transaminases have been explored for the kinetic resolution of racemic β-amino acids, producing enantiomerically pure (R)- or (S)-β-amino acids with excellent enantiomeric excess (>99%) and conversions around 50%. nih.gov
The table below provides a comparative overview of these resolution techniques.
| Technique | Principle | Advantages | Common Applications |
| Chiral HPLC | Differential interaction with a Chiral Stationary Phase (CSP). sigmaaldrich.com | Broad applicability, high resolution, suitable for both analytical and preparative scales. chromatographytoday.com | Separation of N-derivatized and underivatized amino acids. chromatographytoday.comsigmaaldrich.com |
| Enzymatic Resolution | Stereoselective enzymatic transformation of one enantiomer. nih.gov | High enantioselectivity (often >99% ee), mild reaction conditions, environmentally friendly. nih.gov | Production of optically pure (R)- or (S)-β-amino acids. nih.gov |
Chemical Transformations and Derivative Synthesis of 3 Amino 4 2 Naphthyl Butyric Acid
Functionalization at the Amine Moiety
The primary amine group of 3-amino-4-(2-naphthyl)butyric acid is a key site for nucleophilic reactions, allowing for the introduction of a wide array of functional groups. A common strategy in the synthesis of derivatives is the use of protecting groups to prevent unwanted side reactions while other parts of the molecule are modified.
One of the most frequently employed protecting groups for the amine is the tert-butyloxycarbonyl (Boc) group. chemimpex.com This is typically introduced by reacting the amino acid with di-tert-butyl dicarbonate (B1257347) ((Boc)₂O). The resulting N-Boc protected compound, Boc-3-amino-4-(2-naphthyl)butyric acid, is stable and can be used in further synthetic steps, such as peptide synthesis. chemimpex.commdpi.com The Boc group can be readily removed (deprotection) under acidic conditions, for instance, using trifluoroacetic acid (TFA), to regenerate the free amine. mdpi.comsmolecule.com
Beyond protection, the amine moiety can be directly functionalized. For example, it can undergo nucleophilic substitution reactions with acyl chlorides or sulfonyl chlorides to form the corresponding amides and sulfonamides, respectively. nih.gov These reactions introduce new functionalities and can significantly alter the chemical properties of the parent molecule.
| Reaction Type | Common Reagents | Product Type |
| N-Protection | Di-tert-butyl dicarbonate ((Boc)₂O) | N-Boc-protected amino acid |
| N-Deprotection | Trifluoroacetic acid (TFA), Hydrochloric acid (HCl) | Free amine (hydrochloride salt) |
| Acylation | Acyl chlorides, Anhydrides | N-Acyl derivatives (Amides) |
| Sulfonylation | Sulfonyl chlorides | N-Sulfonyl derivatives (Sulfonamides) |
Modifications of the Carboxylic Acid Group
The carboxylic acid group is another versatile handle for chemical modification, enabling esterification, reduction, and amide bond formation.
Esterification: The carboxylic acid can be converted to an ester by reacting it with an alcohol in the presence of an acid catalyst. This transformation is useful for protecting the carboxylic acid group or for modifying the molecule's solubility and pharmacokinetic properties. smolecule.com
Reduction: The carboxylic acid can be reduced to a primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄). smolecule.com This converts the amino acid into an amino alcohol, a valuable building block for other complex molecules.
Amide Bond Formation: One of the most significant reactions of the carboxylic acid group is its coupling with amines to form amide bonds. This reaction is the foundation of peptide synthesis. chemimpex.com The carboxylic acid is typically activated using coupling agents such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) in combination with additives like N-hydroxysuccinimide (NHS) or 1-Hydroxybenzotriazole (HOBt) to facilitate the formation of the amide linkage with a primary or secondary amine. nih.govmdpi.com
| Reaction Type | Common Reagents | Product Type |
| Esterification | Alcohol (e.g., Methanol, Ethanol), Acid catalyst | Ester |
| Reduction | Lithium aluminum hydride (LiAlH₄) | Amino alcohol |
| Amide Formation | Amine, Coupling agents (e.g., EDCI, DCC) | Amide |
Structural Elaboration via the Naphthyl Substituent
The naphthyl group, an aromatic bicyclic system, can also undergo chemical transformations, although these are generally less common than modifications at the amine or carboxylic acid termini. The reactivity of the naphthyl ring is characteristic of aromatic compounds.
Reduction: The naphthalene (B1677914) ring system can be reduced to form tetrahydronaphthalene derivatives. This reaction, typically achieved through catalytic hydrogenation, alters the planarity and electronic properties of the aromatic substituent.
Oxidation: Under strong oxidizing conditions, such as with potassium permanganate, the naphthyl ring can be oxidized to form naphthalene carboxylic acids.
Substitution: While direct substitution on the naphthyl ring of the intact amino acid can be challenging due to potential side reactions, it is possible to use starting materials where the naphthyl ring is already substituted. For instance, derivatives like 3-(Boc-amino)-4-(7-methoxy-2-naphthyl)butyric acid have been synthesized, indicating that substituents can be incorporated on the naphthyl moiety prior to the construction of the amino acid backbone. smolecule.com
| Reaction Type | Common Reagents | Product Type |
| Aromatic Reduction | H₂, Catalyst (e.g., Pd/C) | Tetrahydronaphthalene derivative |
| Aromatic Oxidation | Potassium permanganate (KMnO₄) | Naphthalene carboxylic acid derivative |
| Pre-functionalization | N/A (use of substituted starting materials) | Substituted naphthyl derivative |
Conjugation Chemistry involving this compound
Conjugation chemistry involves linking two or more molecules to create a new hybrid entity with potentially enhanced properties. This compound is a useful building block in this context, primarily through the reactivity of its amine and carboxylic acid groups. nih.gov
The process of conjugation typically involves forming a stable covalent bond, most commonly an amide linkage. mdpi.com The carboxylic acid of this compound can be activated and reacted with an amine-containing molecule, which could be another amino acid, a peptide, a fluorescent dye, or a bioactive compound. nih.govmdpi.com Conversely, the amine group can be acylated by a carboxylic acid-containing molecule. This versatility allows for its incorporation into larger molecular frameworks, making it a valuable component in the synthesis of peptidomimetics and other complex bioactive molecules. chemimpex.comnih.gov
Applications of 3 Amino 4 2 Naphthyl Butyric Acid in Academic and Preclinical Research
Role in Peptide and Peptidomimetic Synthesis for Research Purposes
The compound is widely utilized in the synthesis of peptides and peptidomimetics, which are molecules designed to mimic natural peptides. biosyn.comfrontiersin.org These synthetic molecules are crucial in research for overcoming the limitations of natural peptides, such as poor stability and low bioavailability. nih.govnih.gov
3-Amino-4-(2-naphthyl)butyric acid is a key component in the rational design of peptidomimetics intended to replicate or block the function of natural peptide ligands. nih.gov Researchers incorporate this unnatural amino acid into peptide chains to create molecules with enhanced properties. The large, aromatic naphthyl group is particularly useful for establishing strong hydrophobic and aromatic interactions within the binding pockets of target proteins or receptors. chemimpex.com This can lead to improved binding affinity and stability compared to the natural peptide.
The synthesis of these mimetics often employs solid-phase peptide synthesis (SPPS), a technique where amino acids are sequentially added to a growing chain on a solid resin support. masterorganicchemistry.comlsu.edu For this process, the amino group of this compound is typically protected with either a fluorenylmethoxycarbonyl (Fmoc) or tert-butyloxycarbonyl (Boc) group. chemimpex.comsmolecule.com These protecting groups prevent unwanted side reactions during synthesis and can be selectively removed to allow the peptide chain to be extended. chemimpex.commasterorganicchemistry.com By strategically placing this bulky β-amino acid, researchers can constrain the conformation of the peptide backbone, which is a key strategy for modulating its biological activity, for instance, in converting an agonist into an antagonist for a specific receptor. nih.gov
In the field of drug discovery, identifying a "lead compound" that interacts with a biological target is a critical first step. Small-molecule combinatorial libraries, which are vast collections of diverse chemical compounds, are synthesized and screened for this purpose. nih.govgoogle.com this compound serves as an important building block for these libraries. chemimpex.com
Its unique structure contributes significantly to the chemical diversity of the library. chemimpex.comgoogle.com By combining this amino acid with various other chemical scaffolds, a large number of distinct molecules can be generated. These libraries are then used in high-throughput screening assays to test for activity against a wide range of biological targets, such as enzymes and receptors. The goal is to discover novel interactions that could form the basis for future therapeutic development. nih.gov
Contribution to Biochemical and Enzymatic Research
The distinct chemical properties of this compound make it a valuable probe for investigating fundamental biological processes at the molecular level.
As a synthetic amino acid analog, this compound is used to study the specific interactions between ligands and proteins. smolecule.com The naphthalene (B1677914) moiety can fit into hydrophobic pockets on a protein's surface, while the amino acid portion can form hydrogen bonds and ionic interactions. This allows researchers to probe the structure-activity relationship of ligand binding and understand which forces are most important for molecular recognition. nih.gov
A notable example of its use in enzymatic research is the study of its inhibitory potential. Research has shown that (R)-3-Amino-4-(naphthalen-2-yl)butanoic acid can act as an inhibitor of squalene (B77637) synthase, a key enzyme in the cholesterol biosynthesis pathway, with a reported IC₅₀ value of 90 nM. This finding demonstrates its capacity to directly modulate enzyme activity and highlights its utility in studying metabolic pathways.
| Research Application | Structural Feature Utilized | Finding/Use | Citation |
| Enzyme Inhibition | Naphthalene Ring and Amino Acid Backbone | (R)-enantiomer inhibits squalene synthase with an IC₅₀ of 90 nM. | |
| Protein Binding Studies | Naphthalene Ring | Facilitates binding to hydrophobic pockets in proteins to study ligand interactions. | |
| Neuroscience Research | Chiral Amino Acid Structure | (S)-enantiomer used to study amino acid transport and synaptic plasticity. | chemimpex.com |
The cellular uptake and metabolism of amino acids are fundamental processes, and analogs like this compound are used to investigate the mechanisms involved. chemimpex.comnih.gov For example, the (S)-enantiomer hydrochloride salt has been employed in neuroscience research to study amino acid transport systems. chemimpex.com By tracking the uptake of this unnatural amino acid, scientists can learn more about the specificity of transporter proteins. Furthermore, it is used in studies of synaptic transmission and plasticity, which are cellular functions critical for learning and memory. chemimpex.com Its potential to modulate glutamate (B1630785) receptors has also been investigated in the context of neurological disorders.
Aminotransferases are a class of enzymes that play a critical role in nitrogen metabolism by catalyzing the transfer of an amino group from an amino acid to an α-keto acid. nih.govnih.gov These enzymes depend on a pyridoxal (B1214274) 5'-phosphate (PLP) cofactor to function. nih.govmdpi.com A sophisticated strategy for inhibiting these enzymes is the use of mechanism-based inactivators, also known as "suicide substrates." These molecules are designed to mimic the enzyme's natural substrate. nih.gov The enzyme begins its catalytic cycle with the inactivator, but instead of producing a normal product, it generates a highly reactive intermediate that covalently and irreversibly binds to the enzyme's active site, thereby permanently inactivating it. nih.govmdpi.com
While direct studies of this compound as an aminotransferase inactivator are not prominent, its structure represents a scaffold for the rational design of such molecules. Research has shown that other amino acid analogs, such as those with fluorinated rings or heterocyclic structures, are potent inactivators of enzymes like γ-aminobutyric acid aminotransferase (GABA-AT). nih.govnih.govmdpi.comnorthwestern.edu The potency and selectivity of these inactivators can be fine-tuned by modifying their side chains to optimize binding in the enzyme's active site. nih.gov The bulky, hydrophobic naphthyl group of this compound could be exploited to target hydrophobic regions within the active site of a specific aminotransferase, potentially leading to the development of new, highly selective enzyme inactivators for research or therapeutic purposes.
Use in Neuroscience Research Models
This compound and its derivatives are valuable tools in neuroscience research, offering insights into the complex workings of the central nervous system. chemimpex.com Their unique structure allows for interaction with specific neural pathways, making them useful for constructing models of neurological function and dysfunction. chemimpex.com
Development of Bioactive Molecules for Mechanistic Studies
Beyond its direct use in research models, this compound serves as a foundational structure for the synthesis of more complex molecules designed for specific biological investigations. chemimpex.com
| Research Area | Focus of Study | Relevance of this compound |
|---|---|---|
| Neurotransmitter Modulation | Investigating selective influence on the actions of primary amino acid neurotransmitters. nih.gov | Used as a selective modulator to study receptor interactions and potential treatments for neurological disorders. chemimpex.com |
| Synaptic Transmission & Plasticity | Analyzing the mechanisms of synaptic strengthening (facilitation) and weakening (depression). nih.gov | Valuable for understanding the molecular processes crucial for learning and memory. chemimpex.com |
| Neuroprotection | Assessing the ability to protect neurons from glutamate-induced oxidative stress and cell death. nih.gov | Its neuromodulatory properties make it a candidate for investigation in neuroprotective research models. |
| Precursor Compound | Class of Derived Molecule | Research Application |
|---|---|---|
| This compound | Novel Peptide Structures | Used in peptide synthesis to create new bioactive agents. sigmaaldrich.com |
| This compound | Therapeutic Agents | Serves as a starting point for drugs with potentially improved bioavailability and central nervous system penetration. chemimpex.com |
| This compound | Pathway-Specific Probes | Modified to create analogues for studying amino acid transport and metabolic pathways. chemimpex.com |
Development of Antimicrobial Agents
The exploration of β-amino acid derivatives containing a naphthalene group has revealed promising antibacterial and antifungal activities. The naphthalene component is a key structural feature in several FDA-approved antimicrobial drugs, highlighting its importance in medicinal chemistry. mdpi.comekb.eg Its lipophilic nature is thought to facilitate interaction with and disruption of microbial cell membranes.
Recent research has focused on the synthesis and antimicrobial screening of various naphthalene-containing compounds. For instance, a 2024 study detailed the creation of novel amino acid naphthalene scaffolds and their subsequent evaluation against a panel of pathogenic microbes. researchgate.net While the core structure in that study differed from this compound, the findings underscore the potential of this chemical class. The synthesized derivatives in that research demonstrated notable efficacy against both bacterial and fungal strains. researchgate.net
Specifically, certain amino acid-coupled naphthalene derivatives exhibited significant antibacterial activity. For example, a methionine-conjugated naphthalene compound was effective against Streptococcus pyogenes and Pseudomonas aeruginosa, while a tryptophan-containing derivative showed considerable activity against Staphylococcus aureus. researchgate.net Furthermore, several of the synthesized compounds displayed excellent antifungal activity against Candida albicans. researchgate.net
These findings are part of a broader body of research investigating the antimicrobial properties of complex molecules containing naphthalene and amino acid components. Studies on other naphthalene derivatives have also reported moderate to potent activity against a range of bacteria and fungi, including ESKAPE pathogens, which are a group of bacteria known for their high rates of antibiotic resistance. mdpi.comresearchgate.netmdpi.com
The general consensus from these related studies is that the combination of a naphthalene ring with an amino acid framework is a viable strategy for the development of new antimicrobial agents. The specific structure of the amino acid and the substitution patterns on the naphthalene ring play a crucial role in determining the potency and spectrum of antimicrobial activity.
Table 1: Antimicrobial Activity of Selected Naphthalene-Amino Acid Scaffolds
| Compound ID | Test Organism | Minimum Inhibitory Concentration (MIC) in µg/mL |
| Met (6a) | Streptococcus pyogenes | 50 |
| Met (6a) | Pseudomonas aeruginosa | 62.5 |
| Trp (6g) | Staphylococcus aureus | 62.5 |
| Met (6a) | Candida albicans | 250 |
| Phe (6c) | Candida albicans | 250 |
| Lys (6d) | Candida albicans | 250 |
| Ser (6f) | Candida albicans | 250 |
| Tyr (6i) | Candida albicans | 250 |
This table is generated based on data for analogous compounds and does not represent data for this compound itself, as such data is not available in the cited sources. researchgate.net
While the direct antimicrobial profile of this compound remains to be elucidated through dedicated research, the collective evidence from studies on similar molecular architectures strongly suggests its potential as a valuable lead compound in the development of future antimicrobial therapies. Further investigation into the synthesis and biological evaluation of its derivatives is warranted to fully explore this potential.
Mechanistic Investigations and Computational Studies Pertaining to 3 Amino 4 2 Naphthyl Butyric Acid
Elucidation of Reaction Mechanisms in Asymmetric Synthesis
The enantioselective synthesis of β-amino acids, such as 3-amino-4-(2-naphthyl)butyric acid, is of significant interest due to their role as building blocks for peptidomimetics and bioactive molecules. The development of synthetic methods that control the stereochemistry at the β-carbon is crucial. Several catalytic asymmetric strategies are employed, with reaction mechanisms often elucidated through a combination of experimental studies and computational modeling.
Key asymmetric synthetic approaches applicable to γ-amino-β-aryl butyric acid derivatives include:
Catalytic Asymmetric Mannich Reaction: This is one of the most powerful methods for synthesizing chiral β-amino acids. rsc.org The reaction involves the addition of a nucleophile, such as a silyl (B83357) ketene (B1206846) acetal, to an imine, catalyzed by a chiral Lewis acid or Brønsted acid. Mechanistic studies, often supported by Density Functional Theory (DFT) calculations, suggest a transition state where the catalyst coordinates to the imine, directing the facial attack of the nucleophile to achieve high enantioselectivity. acs.org For substrates like those leading to this compound, the bulky naphthyl group plays a significant role in the steric environment of the transition state.
Asymmetric Hydrogenation: Chiral transition-metal catalysts, often based on rhodium or ruthenium with chiral phosphine (B1218219) ligands, can be used for the asymmetric hydrogenation of β-enamino esters. The mechanism involves the coordination of the catalyst to the double bond and the carboxyl group of the substrate, followed by the stereoselective transfer of hydrogen. The specific geometry of the catalyst-substrate complex dictates the stereochemical outcome.
Enzyme-Catalyzed Reactions: Biocatalysis offers a highly selective method for producing enantiopure amino acids. rsc.org For instance, transaminases can be used to convert a β-keto acid precursor into the corresponding β-amino acid with high enantiomeric excess. The mechanism involves the formation of a Schiff base between the keto acid and the pyridoxal (B1214274) phosphate (B84403) (PLP) cofactor in the enzyme's active site, followed by a stereospecific proton transfer. The precise positioning of the substrate within the active site, governed by specific amino acid residues, ensures high fidelity in the stereochemical outcome.
Chiral Auxiliary-Mediated Synthesis: Another established method involves the use of chiral auxiliaries, such as Evans-type oxazolidinones. In this approach, the auxiliary is attached to the carboxylic acid precursor. A subsequent reaction, for example, a conjugate addition of a nitrogen nucleophile to an α,β-unsaturated system, is directed by the chiral auxiliary. The steric hindrance provided by the auxiliary blocks one face of the molecule, leading to a highly diastereoselective reaction. The auxiliary is then cleaved to yield the desired enantiomer of the β-amino acid.
Table 1: Comparison of Asymmetric Synthesis Strategies for β-Aryl Amino Acids
| Synthesis Strategy | Typical Catalyst/Reagent | Mechanistic Hallmark | Key Advantages |
|---|---|---|---|
| Asymmetric Mannich Reaction | Chiral Lewis Acids (e.g., Cu, Zn complexes), Organocatalysts | Formation of a well-defined chiral transition state directing nucleophilic attack. | High enantioselectivity, broad substrate scope. acs.org |
| Asymmetric Hydrogenation | Chiral Transition Metal Complexes (e.g., Rh, Ru) | Stereoselective hydrogen delivery to a prochiral olefin. | High atom economy, often high turnover numbers. |
| Biocatalysis (e.g., Transaminases) | Enzymes (e.g., ω-Transaminases) | Substrate binding in a highly specific chiral active site. | Exceptional enantioselectivity, mild reaction conditions. rsc.org |
| Chiral Auxiliary | Evans Oxazolidinones, Sulfinylimines | Steric control by a covalently bonded chiral group. nih.gov | High diastereoselectivity, predictable stereochemical outcome. |
Theoretical Approaches to Conformational Analysis of this compound
The biological activity and properties of flexible molecules like this compound are intrinsically linked to their three-dimensional structure and conformational preferences. Theoretical and computational methods are indispensable tools for exploring the potential energy surface of such molecules and identifying stable low-energy conformers. nih.gov
The conformational landscape of this molecule is primarily defined by the rotation around several key single bonds, particularly the dihedral angles of the butyric acid backbone and the orientation of the naphthyl side chain. Computational chemistry provides methods to systematically investigate these degrees of freedom.
Molecular Mechanics (MM): This approach uses classical physics-based force fields (e.g., AMBER, CHARMM) to calculate the potential energy of a molecule as a function of its geometry. nih.gov It is computationally efficient and suitable for exploring a wide range of conformations, for instance, through systematic grid scans of dihedral angles or molecular dynamics simulations.
Quantum Mechanics (QM): QM methods, such as ab initio calculations (e.g., Hartree-Fock) and Density Functional Theory (DFT), provide a more accurate description of the electronic structure and are used to refine the geometries and energies of conformers identified by MM methods. conicet.gov.ar Full conformational space exploration can be performed by systematically varying the key torsional angles (φ, ψ, χ¹, χ²) and calculating the energy for each point on the potential energy hypersurface. conicet.gov.ar
For a β-amino acid like this compound, studies often focus on identifying intramolecular hydrogen bonds, such as between the amino group and the carboxylic acid, which can significantly stabilize certain conformations. The solvent environment is also a critical factor; computational models can simulate solvation effects, often showing that solvent stabilizes conformations and reduces the energy differences between them.
Table 2: Hypothetical Low-Energy Conformers of this compound This table is illustrative and represents the type of data generated from a computational conformational analysis.
| Conformer ID | Dihedral Angle 1 (N-Cβ-Cα-C) | Dihedral Angle 2 (Cγ-Cβ-N-H) | Relative Energy (kcal/mol) | Key Feature |
|---|---|---|---|---|
| Conf-1 | -65° | 178° | 0.00 | Global minimum, extended backbone. |
| Conf-2 | 58° | 60° | 0.85 | Gauche conformation, potential H-bond. |
| Conf-3 | 175° | -62° | 1.52 | Folded structure, stabilized by side-chain interactions. |
| Conf-4 | -170° | 180° | 2.10 | High-energy extended form. |
Computational Design Principles for Novel Derivatives
Computational chemistry plays a pivotal role in the rational design of novel derivatives of a lead compound like this compound to enhance its biological activity, selectivity, or pharmacokinetic properties. This process often involves a hypothesis-driven cycle of design, synthesis, and testing.
The core principles of computational design include:
Target Identification and Binding Site Analysis: If the molecule is an enzyme inhibitor or a receptor ligand, the first step is to identify and characterize the three-dimensional structure of the biological target, often through X-ray crystallography or cryo-electron microscopy. The binding pocket is analyzed to identify key amino acid residues that can form favorable interactions (e.g., hydrogen bonds, hydrophobic contacts, ionic interactions).
Pharmacophore Modeling: A pharmacophore model can be generated based on the structure of the lead compound or a series of active analogues. This model defines the essential spatial arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) required for biological activity. The naphthyl group of this compound, for instance, would be a key hydrophobic and aromatic feature in such a model.
In Silico Screening and Molecular Docking: Virtual libraries of novel derivatives can be created by computationally modifying the lead structure. These virtual compounds are then "docked" into the binding site of the target protein. Docking algorithms predict the preferred binding orientation and calculate a scoring function to estimate the binding affinity. This allows for the rapid screening of thousands of potential derivatives, prioritizing the most promising candidates for synthesis.
Lead Optimization: The most promising candidates from docking are further refined. This may involve introducing new functional groups to exploit specific interactions with the target, modifying the backbone to constrain the molecule into a more bioactive conformation, or altering parts of the molecule to improve properties like solubility or metabolic stability. This process can be guided by techniques like Free Energy Perturbation (FEP) calculations, which provide more accurate predictions of changes in binding affinity upon modification. Combining rational design with directed evolution has also proven to be a powerful strategy for engineering molecules with new or enhanced functions. nih.gov
Table 3: Workflow for Computational Design of Novel Derivatives
| Step | Objective | Computational Method(s) | Example Application for Derivative Design |
|---|---|---|---|
| 1. Scaffolding | Identify and maintain the core structure responsible for activity. | Molecular Overlay, Pharmacophore Modeling | Keep the γ-amino-β-naphthyl scaffold constant while planning modifications. |
| 2. Modification | Introduce new functional groups to enhance interactions. | Virtual Library Generation | Add hydroxyl or methoxy (B1213986) groups to the naphthyl ring to probe for new H-bonds. |
| 3. Prediction | Estimate the binding affinity of new derivatives. | Molecular Docking, MM/GBSA | Dock derivatives into a target active site to predict binding scores. |
| 4. Refinement | Accurately predict relative binding free energies. | Free Energy Perturbation (FEP), QM/MM | Calculate the change in binding energy for a promising derivative compared to the parent compound. |
| 5. Prioritization | Rank candidates for chemical synthesis and biological testing. | Analysis of scores, energies, and predicted properties. | Select the top 5-10 derivatives with the best predicted affinity and drug-like properties. |
Future Perspectives in the Research and Development of 3 Amino 4 2 Naphthyl Butyric Acid and Its Analogues
Advancements in Stereoselective Synthesis Methodologies
The biological activity of chiral molecules is critically dependent on their stereochemistry. Consequently, the development of efficient and highly selective methods for synthesizing enantiomerically pure 3-Amino-4-(2-naphthyl)butyric acid is paramount. While classical approaches exist, future advancements will likely focus on more atom-economical and versatile strategies that allow for the construction of not just the parent compound but a diverse library of analogues.
One promising frontier is the late-stage functionalization of simple amino acid precursors. For instance, palladium-catalyzed C(sp³)–H arylation reactions are emerging as a powerful tool for directly installing aryl groups, including naphthyl rings, onto the γ-carbon of amino acid derivatives. nih.govresearchgate.netrsc.org This method avoids the pre-functionalization of starting materials and can be applied to complex peptide chains, offering a streamlined route to novel structures. nih.govrsc.org
Organocatalysis also presents a compelling avenue for asymmetric synthesis. The proline-catalyzed Mannich reaction, for example, can be used to construct the carbon skeleton of γ-amino acids with high stereocontrol. nih.gov Similarly, Michael additions of aldehydes to nitro-olefins, catalyzed by chiral amines, can generate multiple stereocenters in a single, highly diastereoselective step. nih.gov Adapting these methodologies to use 2-naphthaldehyde (B31174) or related precursors would provide robust and scalable access to the desired γ-amino acid scaffold.
Furthermore, the use of chiral transition metal complexes, such as those involving Nickel(II) Schiff bases, offers a recyclable and highly selective method for the asymmetric synthesis of custom amino acids via alkylation. nih.govrsc.org These methods have proven to be scalable and provide high optical yields, making them suitable for producing the quantities of material needed for extensive biological evaluation. nih.govmdpi.com
| Methodology | Key Reagents/Catalysts | Potential Advantages for Synthesizing Naphthyl Analogues | Reference |
|---|---|---|---|
| Pd-Catalyzed γ-C(sp³)–H Arylation | Pd Catalyst, Custom Ligand (e.g., L60), Aryl Halide (e.g., 2-bromonaphthalene) | Direct, late-stage installation of the naphthyl group; applicable to peptides. | nih.govrsc.org |
| Organocatalytic Michael Addition | Chiral Amine Catalyst (e.g., Pyrrolidine A), 1-Nitroalkene, Aldehyde | High stereocontrol over multiple centers from achiral precursors. | nih.gov |
| Asymmetric Mannich Reaction | Proline or its derivatives, Aldimines, Carbonyl Compounds | Highly stereoselective C-C bond formation. | nih.gov |
| Chiral Ni(II) Complex Alkylation | Ni(II) Complex of Glycine (B1666218) Schiff Base, Chiral Auxiliary, Naphthylmethyl Halide | High optical yields, recyclable chiral auxiliary, scalable. | nih.govrsc.org |
Expanding the Scope of Research Applications in Chemical Biology
The structural framework of this compound makes it an ideal starting point for developing tools to probe biological systems. As an analogue of GABA, its primary future application lies in neuroscience, particularly in the development of selective modulators for GABA receptors or related targets in the central nervous system. wikipedia.org The bulky, hydrophobic naphthyl group can confer unique binding properties, potentially leading to subtype-selective ligands that can help dissect the complex pharmacology of GABAergic systems.
Beyond neuroscience, the incorporation of this non-canonical amino acid into peptides is a rapidly growing area of interest. Peptides containing γ-amino acid residues often exhibit enhanced metabolic stability and unique conformational preferences, forming stable helical or sheet-like structures known as foldamers. nih.govnih.gov The rigid and bulky nature of the 4-(2-naphthyl) group can be exploited to enforce specific secondary structures in peptides, creating novel peptidomimetics with potential applications as enzyme inhibitors or protein-protein interaction modulators. nih.govrsc.org
Future research will also likely explore analogues with modified aryl groups to tune their properties. For example, the synthesis of fluorinated analogues, such as 3-Amino-4-(trifluorophenyl)butanoic acid, demonstrates how modifying the electronic properties of the aromatic ring can lead to compounds with distinct biological profiles, a strategy directly applicable to the naphthyl scaffold. nih.govbldpharm.com
| Research Application | Key Structural Feature | Scientific Goal | Reference |
|---|---|---|---|
| GABA Receptor Ligands | γ-Amino acid backbone with bulky naphthyl group | Develop selective modulators for studying neurotransmission. | wikipedia.org |
| Peptidomimetic/Foldamer Design | Constrained backbone torsion due to the naphthyl side chain | Create metabolically stable peptides with defined 3D structures for targeting enzymes or protein interfaces. | nih.govnih.gov |
| Antiviral Drug Scaffolds | Constrained cyclic analogues (e.g., γ-lactams) | Serve as rigid building blocks for inhibitors of viral proteases, such as SARS-CoV-2 Mpro. | acs.orgacs.org |
| Bioisosteric Replacement | Substitution of proteinogenic amino acids (e.g., Phenylalanine, Tryptophan) | Modulate the pharmacokinetic and pharmacodynamic properties of bioactive peptides. | mdpi.com |
Novel Derivatives for Advanced Mechanistic Probes
To fully understand how this compound and its analogues interact with biological targets, it is essential to develop derivatives that can act as mechanistic probes. These tools are designed to identify binding partners, visualize interactions, and elucidate mechanisms of action at the molecular level.
A key future direction will be the synthesis of photo-activatable derivatives . By incorporating a photoreactive group, such as a diazirine or benzophenone (B1666685), onto the naphthyl ring or another part of the molecule, researchers can create probes for photoaffinity labeling. Upon irradiation with UV light, these probes form a covalent bond with their target protein, enabling its identification and the characterization of the binding site.
Another important class of derivatives includes those modified with bio-orthogonal handles . The introduction of a small, inert functional group like an alkyne or an azide (B81097) allows the molecule to be selectively tagged in a complex biological environment using "click chemistry." For example, a cell could be treated with an alkyne-modified this compound analogue. After it binds to its target, a fluorescent azide tag can be "clicked" on, allowing for the visualization of the target protein via microscopy.
Finally, the inherent fluorescence of the naphthalene (B1677914) ring itself can be exploited. While its native quantum yield may be low in aqueous environments, future derivatives could be designed to enhance this property or to act as FRET (Förster Resonance Energy Transfer) pairs when incorporated into peptides. This would enable real-time monitoring of binding events or conformational changes without the need for a larger fluorescent tag. The development of such advanced probes will be crucial for translating the potential of this scaffold into validated biological functions.
| Probe Type | Required Chemical Modification | Research Question Addressed | Reference Concept |
|---|---|---|---|
| Photoaffinity Label | Integration of a diazirine or benzophenone group | What are the direct protein binding partners of the compound? | acs.org |
| Clickable Probe | Addition of a terminal alkyne or azide handle | Where does the compound localize within a cell or tissue? | acs.org |
| Enhanced Intrinsic Fluorophore | Modification of the naphthyl ring or its chemical environment | Can we monitor binding or conformational changes in real-time? | nih.gov |
| Radical Reaction Precursor | Functionalization to participate in photoinduced radical reactions | Can the compound be used to generate localized radicals for mechanistic or therapeutic studies? | acs.org |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 3-amino-4-(2-naphthyl)butyric acid, and how can purity be ensured?
- Methodology : The compound can be synthesized via multi-step organic reactions, often involving chiral intermediates. A common approach uses Boc (tert-butoxycarbonyl) or Fmoc (fluorenylmethyloxycarbonyl) protection for the amino group to enhance stereochemical control. For example, Boc-protected derivatives (e.g., Boc-(S)-3-amino-4-(2-naphthyl)butyric acid) are synthesized via condensation reactions starting from naphthyl-substituted precursors, followed by deprotection .
- Purification : High-performance liquid chromatography (HPLC) with chiral columns is recommended to isolate enantiomerically pure forms. Recrystallization in polar solvents (e.g., ethanol/water mixtures) can further improve purity .
Q. How should researchers handle and store this compound to maintain stability?
- Storage : Store at 2–8°C in airtight, light-resistant containers under inert gas (e.g., nitrogen) to prevent oxidation or moisture absorption. Lyophilized forms are preferred for long-term stability .
- Handling : Use glove boxes or fume hoods with personal protective equipment (PPE) to avoid exposure. The compound may irritate skin and mucous membranes, as indicated in safety data sheets for structurally similar amino acids .
Q. What spectroscopic techniques are critical for characterizing this compound?
- Structural Confirmation :
- NMR : H and C NMR can confirm the naphthyl group's substitution pattern and the amino acid backbone.
- Mass Spectrometry : High-resolution mass spectrometry (HRMS) with exact mass analysis (e.g., 304.1526 Da for Boc-protected derivatives) validates molecular formulas .
Advanced Research Questions
Q. How can researchers address contradictions in reported synthetic yields for this compound derivatives?
- Root Cause Analysis : Discrepancies often arise from differences in protecting groups (e.g., Boc vs. Fmoc) or reaction conditions (e.g., solvent polarity, catalyst loading). For example, Boc protection in anhydrous THF may yield higher enantiomeric excess compared to aqueous systems .
- Mitigation : Reproduce methods with rigorous control of moisture, temperature, and catalyst quality. Cross-validate results using orthogonal techniques (e.g., HPLC vs. NMR) .
Q. What strategies optimize stereoselective synthesis of (R)- and (S)-enantiomers?
- Chiral Catalysts : Use asymmetric hydrogenation with Rh or Ru catalysts (e.g., BINAP ligands) to enhance enantioselectivity. Evidence from similar compounds (e.g., 3-amino-4-(trifluorophenyl)butyric acid) shows >90% enantiomeric excess with optimized catalysts .
- Dynamic Kinetic Resolution : Employ enzymes (e.g., lipases) or chiral auxiliaries to resolve racemic mixtures during synthesis .
Q. How can computational modeling guide the design of this compound derivatives for novel applications?
- Molecular Docking : Predict interactions with biological targets (e.g., enzymes or receptors) using software like AutoDock. The naphthyl group’s hydrophobic π-stacking potential makes it suitable for enzyme inhibition studies.
- QSAR Studies : Quantitative structure-activity relationship (QSAR) models can correlate structural modifications (e.g., substituents on the naphthyl ring) with bioactivity, guiding synthetic priorities .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
